(113C)butanoic acid (113C)butanoic acid
Brand Name: Vulcanchem
CAS No.: 38765-83-2
VCID: VC3793993
InChI: InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1
SMILES: CCCC(=O)O
Molecular Formula: C4H8O2
Molecular Weight: 89.1 g/mol

(113C)butanoic acid

CAS No.: 38765-83-2

Cat. No.: VC3793993

Molecular Formula: C4H8O2

Molecular Weight: 89.1 g/mol

* For research use only. Not for human or veterinary use.

(113C)butanoic acid - 38765-83-2

Specification

CAS No. 38765-83-2
Molecular Formula C4H8O2
Molecular Weight 89.1 g/mol
IUPAC Name (113C)butanoic acid
Standard InChI InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1
Standard InChI Key FERIUCNNQQJTOY-AZXPZELESA-N
Isomeric SMILES CCC[13C](=O)O
SMILES CCCC(=O)O
Canonical SMILES CCCC(=O)O

Introduction

Structural Characteristics and Isotopic Labeling

Molecular Architecture

(1-13C)Butanoic acid (C₃¹³CH₈O₂) retains the fundamental structure of unlabeled butanoic acid, featuring a four-carbon chain with a carboxyl group (-COOH) at the terminal position . The 13C isotope is incorporated at the first carbon (carboxyl-adjacent carbon), altering its nuclear spin properties without significantly affecting its chemical reactivity . This isotopic substitution reduces the molecular symmetry, enabling distinct NMR signals for the labeled carbon and adjacent atoms .

Table 1: Comparative Properties of (1-13C)Butanoic Acid and Unlabeled Butanoic Acid

Property(1-13C)Butanoic AcidUnlabeled Butanoic Acid
Molecular FormulaC₃¹³CH₈O₂C₄H₈O₂
Molecular Weight (g/mol)89.1088.11
Boiling Point (°C)-5-5
Solubility in WaterMiscibleMiscible

Synthesis and Analytical Characterization

Synthetic Routes

(1-13C)Butanoic acid is synthesized via carboxylation of 1-13C-labeled precursors or isotopic exchange reactions. For example, Grignard reactions employing 13CO₂ yield carboxyl-labeled products . Post-synthesis purification involves fractional distillation or chromatography to achieve ≥99 atom% 13C purity .

NMR Spectroscopic Analysis

The 13C NMR spectrum of (1-13C)butanoic acid exhibits distinct shifts due to isotopic labeling. The carboxyl carbon (C1) resonates at δ 178–182 ppm, while the adjacent α-carbon (C2) shows a downfield shift compared to unlabeled analogs . Proton-coupled spectra further resolve splitting patterns, aiding in structural validation .

Table 2: 13C NMR Chemical Shifts of (1-13C)Butanoic Acid

Carbon Positionδ (ppm)Multiplicity
C1 (13C)180.2Singlet
C236.5Triplet
C318.9Quartet
C413.7Quintet

Mass Spectrometric Profiling

High-resolution MS reveals a molecular ion peak at m/z 89.06 ([M+H]⁺), with a characteristic isotopic abundance ratio (13C:12C ≈ 1.1%) confirming labeling efficiency . Fragmentation patterns include loss of CO₂ (m/z 45) and H₂O (m/z 71), consistent with decarboxylation and dehydration pathways .

Biological and Metabolic Applications

Tracer Studies in Metabolomics

(1-13C)Butanoic acid is widely used to trace short-chain fatty acid (SCFA) metabolism in gut microbiota and mammalian cells. In one study, 13C incorporation into acetyl-CoA and ketone bodies revealed preferential β-oxidation pathways in colonocytes . Isotopologue distribution analysis via LC-MS quantified flux rates through the tricarboxylic acid (TCA) cycle, demonstrating its role in energy production .

Epigenetic Modulation via HDAC Inhibition

Butanoic acid derivatives, including 13C-labeled forms, inhibit histone deacetylases (HDACs), promoting chromatin remodeling and gene expression . In colorectal cancer models, (1-13C)butanoic acid enhanced apoptosis by upregulating pro-apoptotic genes (e.g., BAX, PUMA) while downregulating anti-apoptotic BCL-2 .

Table 3: Bioactivity Parameters of (1-13C)Butanoic Acid in Cancer Cells

ParameterValueMethod
IC₅₀ (HDAC Inhibition)1.2 mMFluorescence assay
Apoptosis Induction (%)45 ± 3Flow cytometry
GPR109A Binding AffinityKd = 8.4 µMRadioligand assay

Pharmacokinetic and Bioactivity Profiles

Absorption and Distribution

(1-13C)Butanoic acid is rapidly absorbed in the gastrointestinal tract, with a plasma half-life of 6–8 minutes . Its low LogP (-0.3) ensures high aqueous solubility, facilitating diffusion across membranes without carrier proteins .

Metabolism and Excretion

Hepatic metabolism involves β-oxidation to 13C-acetyl-CoA, which enters the TCA cycle or ketogenesis . Renal excretion accounts for 60% of the administered dose, with the remainder oxidized to CO₂ and exhaled .

Industrial and Research Applications

Stable Isotope Labeling in Pharmaceuticals

(1-13C)Butanoic acid is utilized in drug development to track metabolite formation and assess drug-drug interactions. For example, co-administration with 13C-glucose in macrophages revealed synergistic effects on glycolysis and itaconic acid production .

Agricultural and Food Science

In ruminant studies, 13C-labeled SCFAs quantify microbial fermentation efficiency, optimizing feed formulations . Additionally, it serves as a preservative in fermented foods, leveraging its antimicrobial properties .

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